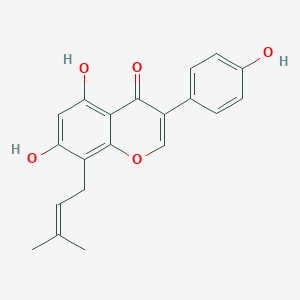

Lupiwighteone

Description

This compound has been reported in Cadophora gregata, Glycyrrhiza uralensis, and other organisms with data available.

has antineoplastic activity; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCCASGFIOIXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132953 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104691-86-3 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupiwighteone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lupiwighteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Data Analysis of Lupiwighteone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupiwighteone, an isoflavone (B191592) primarily isolated from plants of the Flemingia and Glycyrrhiza genera, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques. The guide is intended to serve as a resource for researchers engaged in the isolation, identification, and quantitative analysis of this promising natural compound.

Spectroscopic Data of this compound

However, based on the known isoflavone structure of this compound, a general outline of the expected spectroscopic data can be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to its distinct structural motifs:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the A and B rings of the isoflavone core. The splitting patterns of these signals (singlets, doublets, triplets) would provide information about the substitution pattern on the aromatic rings.

-

Isoflavone Core Protons: A characteristic singlet for the proton at the C2 position of the γ-pyrone ring.

-

Prenyl Group Protons: Signals corresponding to the vinyl proton, the methylene (B1212753) protons, and the two methyl groups of the 3,3-dimethylallyl (prenyl) substituent.

-

Hydroxyl Protons: Broad singlets corresponding to the phenolic hydroxyl groups, the chemical shifts of which can be influenced by the solvent and concentration.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the C4 carbonyl carbon of the γ-pyrone ring.

-

Aromatic and Olefinic Carbons: A series of signals in the region of δ 100-165 ppm for the carbons of the aromatic rings and the double bonds of the isoflavone core and the prenyl group.

-

Aliphatic Carbons: Signals in the upfield region corresponding to the methylene and methyl carbons of the prenyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations. A validated HPLC method would provide crucial data for quality control and pharmacokinetic studies.

Expected HPLC Data:

A typical reversed-phase HPLC analysis of this compound would yield a chromatogram with a distinct peak corresponding to the compound. The key quantitative data from a validated HPLC method would include:

-

Retention Time (t_R_): The specific time at which this compound elutes from the column under defined chromatographic conditions.

-

Peak Area/Height: Proportional to the concentration of this compound in the sample, used for quantification against a standard curve.

-

Purity Index: Determined using a photodiode array (PDA) detector to assess the homogeneity of the peak.

Experimental Protocols

Detailed, validated experimental protocols for the NMR and HPLC analysis of this compound are not extensively reported. However, the following sections provide generalized methodologies that can be adapted and validated for the specific analysis of this compound.

NMR Analysis Protocol (General)

-

Sample Preparation:

-

Dissolve an accurately weighed amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d_6_, Methanol-d_4_, or Acetone-d_6_) in an NMR tube.

-

The choice of solvent is critical and can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different structural fragments.

-

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of this compound.

-

HPLC Analysis Protocol (General Method for Isoflavones)

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Solution: Extract this compound from the plant material or dissolve the formulated product in a suitable solvent. The extraction method may involve techniques such as sonication or maceration. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for isoflavone analysis.

-

Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the sample matrix.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

-

Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength (λ_max_) of this compound, which is typically in the range of 250-270 nm for isoflavones.

-

-

Method Validation (as per ICH Guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Signaling Pathway

This compound has been reported to exert its anti-cancer effects, at least in part, by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.

Conclusion

This compound is a natural product with significant therapeutic potential. A thorough understanding of its spectroscopic properties is essential for its continued development as a pharmaceutical agent. While detailed, publicly available quantitative NMR and HPLC data are currently limited, this guide provides a foundational understanding of the expected spectroscopic characteristics and outlines general methodologies for its analysis. The provided diagrams offer a visual representation of the analytical workflow and a key mechanism of its biological action. It is anticipated that as research on this compound progresses, more comprehensive spectroscopic data will become available, further aiding in its development and application.

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of Lupiwighteone Using MTT and XTT Cell Viability Assays

Introduction

Lupiwighteone, a natural isoflavone, has demonstrated significant anticancer properties across various cancer cell lines.[1][2][3][4][5] Studies have shown that it can decrease the viability of cancer cells by inducing apoptosis through multiple pathways and inhibiting key cell survival signaling cascades. Specifically, this compound has been observed to trigger both caspase-dependent and -independent apoptosis and to suppress the PI3K/Akt/mTOR signaling pathway. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using two common colorimetric cell viability assays: MTT and XTT.

Principles of the Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured, which correlates to the number of viable cells.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the XTT salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step. This makes the XTT assay a more streamlined process.

Data Presentation

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on different cancer cell lines after a 48-hour treatment period, as determined by a cell viability assay.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer (ER+) | 25.8 |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 32.5 |

| K562/ADR | Adriamycin-Resistant Leukemia | 15.2 |

| SH-SY5Y | Neuroblastoma | 41.7 |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range is 0, 5, 10, 20, 40, 80, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the old medium from the wells and add 100 µL of the diluted this compound solutions or control medium.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

-

XTT Assay Protocol for this compound Cytotoxicity

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

XTT Reagent Preparation:

-

Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent to electron-coupling reagent).

-

-

XTT Addition and Incubation:

-

After the desired treatment duration with this compound, add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

Incubate the plate for 2-5 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized based on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance of the water-soluble formazan at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

-

Visualizations

References

- 1. This compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Lupiwighteone Bioavailability In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo bioavailability of Lupiwighteone, a promising natural compound with anticancer properties. The following sections detail the necessary experimental designs, analytical methods, and data interpretation frameworks required for a thorough pharmacokinetic evaluation.

Introduction to this compound and Bioavailability

This compound, an isoflavonoid, has demonstrated significant potential in preclinical studies, notably through its pro-apoptotic effects in cancer cell lines. It has been shown to induce both caspase-dependent and -independent apoptosis in human breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[1]. Understanding the in vivo bioavailability of this compound is a critical step in its development as a therapeutic agent. Bioavailability data informs dosage, formulation, and potential efficacy.

In vivo bioavailability studies are essential to determine the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action[2]. These studies typically involve the administration of the compound to animal models and subsequent analysis of its concentration in biological fluids over time[3][4].

Key Pharmacokinetic Parameters

The primary goal of an in vivo bioavailability study is to determine key pharmacokinetic parameters. These parameters are derived from the plasma concentration-time curve of the drug.

| Parameter | Description | Units | Importance |

| Cmax | Maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.[2] | ng/mL or µg/mL | Indicates the rate of absorption and is a key indicator of potential therapeutic effect or toxicity. |

| Tmax | Time at which the Cmax is observed. | hours (h) | Provides information on the rate of drug absorption. |

| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, which reflects the total amount of drug exposure over a given time period. | (ng·h)/mL or (µg·h)/mL | Represents the extent of drug absorption and overall systemic exposure. |

| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. | hours (h) | Determines the dosing interval and the time it takes to reach steady-state concentrations. |

| F (%) (Absolute Bioavailability) | The fraction of the administered dose of unchanged drug that reaches the systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. | % | A critical parameter for determining the appropriate oral dose to achieve a desired systemic exposure. |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo bioavailability studies of this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources.

Animal Model Selection

The choice of animal model is a critical first step. Rodents, such as rats or mice, are commonly used in early-stage pharmacokinetic studies due to their well-characterized physiology and ease of handling. For later-stage preclinical development, larger animal models like dogs or non-human primates may be more representative of human physiology.

Experimental Workflow for In Vivo Bioavailability Study

The following diagram illustrates the general workflow for an in vivo bioavailability study of this compound.

Protocol for Oral Administration and Blood Sampling in Rats

Materials:

-

This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles

-

Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles for blood collection

-

Centrifuge

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.

-

Dosing: Weigh each rat and calculate the appropriate dose of the this compound formulation. Administer the formulation via oral gavage. A typical dose for initial studies might range from 10 to 50 mg/kg.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4°C for 10 minutes at 3000 rpm to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

Protocol for Intravenous Administration and Blood Sampling in Rats

Materials:

-

This compound formulation for IV injection (e.g., dissolved in a suitable vehicle like a mixture of DMSO, polyethylene (B3416737) glycol, and saline)

-

Sprague-Dawley rats (male, 8-10 weeks old) with jugular vein cannulation

-

Syringes and needles for IV injection and blood collection

-

Microcentrifuge tubes containing anticoagulant

-

Centrifuge

Procedure:

-

Animal Preparation: Use rats with pre-implanted jugular vein cannulas to facilitate both IV administration and blood sampling. Fast the animals overnight with free access to water.

-

Dosing: Administer a single bolus dose of the this compound formulation via the jugular vein cannula. A typical IV dose for bioavailability studies is significantly lower than the oral dose (e.g., 1-5 mg/kg).

-

Blood Sampling: Collect blood samples from the cannula at the following time points: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing and Storage: Follow steps 4 and 5 from the oral administration protocol.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in biological matrices is crucial for obtaining reliable pharmacokinetic data. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Protocol for this compound Quantification in Plasma using LC-MS/MS

Materials:

-

Plasma samples from the in vivo study

-

Internal standard (IS) solution (a structurally similar compound not present in the plasma)

-

Formic acid

-

Water (HPLC grade)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient elution: Start with a low percentage of B and gradually increase to elute this compound and the IS.

-

Flow rate: 0.3 mL/min

-

-

Mass Spectrometry Conditions (Example):

-

Ionization mode: Electrospray ionization (ESI), positive or negative mode (to be optimized for this compound).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the IS.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This compound Signaling Pathway

As mentioned, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key pathway in cell survival and proliferation and is often dysregulated in cancer. Understanding this pathway provides context for the pharmacodynamic effects of this compound.

Data Presentation and Interpretation

All quantitative data from the bioavailability study should be summarized in a clear and concise table for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-inf) (ng·h/mL) | t1/2 (h) | F (%) |

| Oral | 20 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculated] |

| Intravenous | 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 100 (by definition) |

Data to be filled in by the researcher upon completion of the experiments.

Interpretation:

-

A low oral bioavailability (F%) may indicate poor absorption, extensive first-pass metabolism, or both.

-

A short half-life (t1/2) might necessitate more frequent dosing.

-

High inter-animal variability in pharmacokinetic parameters could suggest formulation issues or genetic differences in drug metabolism.

Conclusion

The protocols and information provided in these application notes offer a robust framework for assessing the in vivo bioavailability of this compound. By carefully designing and executing these studies, researchers can gain critical insights into the pharmacokinetic properties of this promising natural compound, which is essential for its further development as a potential therapeutic agent.

References

- 1. This compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lupiwighteone Nanoparticle Formulation for In Vivo Drug Delivery

For Research Use Only.

Introduction

Lupiwighteone, a natural isoflavone, has demonstrated significant potential as an anticancer agent in preclinical studies. Research indicates its efficacy in inducing apoptosis and inhibiting critical cell survival pathways in various cancer cell lines, including breast, prostate, and neuroblastoma cells.[1][2][3][4] A key mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Furthermore, this compound has been shown to induce both caspase-dependent and -independent apoptosis. It can also trigger cell cycle arrest and upregulate the expression of apoptosis-related proteins such as Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.

Despite its promising in vitro activity, the in vivo application of this compound is hindered by challenges common to many flavonoids, such as poor water solubility and limited bioavailability. To overcome these limitations, the formulation of this compound into a nanoparticle-based drug delivery system is proposed. Nanoparticle encapsulation can enhance the solubility, stability, and targeted delivery of therapeutic agents.

These application notes provide a comprehensive overview of a proposed this compound-loaded polymeric nanoparticle formulation and detailed protocols for its synthesis, characterization, and in vivo evaluation in a preclinical cancer model.

Signaling Pathway of this compound

This compound exerts its anticancer effects by modulating several key signaling pathways. The primary pathway inhibited by this compound is the PI3K/Akt/mTOR cascade, a central regulator of cell growth, proliferation, and survival. By downregulating the phosphorylation of Akt and mTOR, this compound disrupts this pathway, leading to decreased cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and Cytochrome C, and activating caspases.

Proposed Formulation: this compound-Loaded PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery systems. A PLGA-based nanoparticle formulation is proposed for the in vivo delivery of this compound.

Table 1: Proposed Formulation Composition

| Component | Function | Concentration Range |

| This compound | Active Pharmaceutical Ingredient | 1-5 mg/mL |

| PLGA | Polymer Matrix | 10-50 mg/mL |

| Polyvinyl Alcohol (PVA) | Surfactant/Stabilizer | 0.1-1% (w/v) |

| Acetone (B3395972) | Organic Solvent | q.s. |

| Deionized Water | Aqueous Phase | q.s. |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

-

This compound

-

PLGA (50:50 lactide:glycolide ratio)

-

Polyvinyl alcohol (PVA)

-

Acetone

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA in deionized water.

-

Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Sonicate the mixture using a probe sonicator to form a nanoemulsion.

-

Solvent Evaporation: Evaporate the acetone from the nanoemulsion using a rotary evaporator at reduced pressure.

-

Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.

-

Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

Table 2: Characterization Parameters and Methods

| Parameter | Method | Expected Outcome |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 150-250 nm, PDI < 0.2 |

| Zeta Potential | DLS | -15 to -30 mV |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical shape |

| Encapsulation Efficiency (%) | UV-Vis Spectroscopy | > 80% |

| Drug Loading (%) | UV-Vis Spectroscopy | 1-5% |

Encapsulation Efficiency and Drug Loading Calculation:

-

Encapsulation Efficiency (%): [(Total drug - Free drug) / Total drug] x 100

-

Drug Loading (%): [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines an in vivo study to evaluate the antitumor efficacy of the this compound nanoparticle formulation in a tumor xenograft mouse model.

Animal Model:

-

Athymic nude mice (4-6 weeks old)

Tumor Cell Line:

-

MDA-MB-231 (human breast cancer)

Experimental Groups:

-

Vehicle Control (Saline)

-

Empty PLGA Nanoparticles

-

Free this compound

-

This compound-Loaded PLGA Nanoparticles

Procedure:

-

Tumor Induction: Subcutaneously inject MDA-MB-231 cells into the flank of each mouse.

-

Treatment: When tumors reach a palpable size (approximately 100 mm³), randomize the mice into the four treatment groups. Administer the respective treatments intravenously or intraperitoneally every three days for a specified duration (e.g., 21 days).

-

Monitoring: Measure tumor volume and body weight every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Table 3: In Vivo Efficacy Endpoints

| Endpoint | Measurement |

| Tumor Growth Inhibition | Comparison of tumor volumes between treatment groups |

| Final Tumor Weight | Comparison of excised tumor weights |

| Body Weight | Monitor for signs of toxicity |

| Histological Analysis | H&E staining to observe tumor necrosis and apoptosis |

| Western Blot Analysis | Expression of proteins in the PI3K/Akt/mTOR pathway |

Experimental Workflow

Disclaimer

The formulation and protocols described in these application notes are proposed based on existing scientific literature regarding flavonoid and nanoparticle drug delivery. As there is limited published research on the in vivo formulation of this compound, these guidelines should be considered a starting point for research and development. Optimization of the formulation and protocols will be necessary for specific applications.

References

- 1. This compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lupiwighteone in Biological Samples using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lupiwighteone in biological matrices, specifically human plasma. This compound, a prenylated isoflavone (B191592) with potential anticancer properties, requires a robust analytical method to support pharmacokinetic and pharmacodynamic studies in drug development. This method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 column with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical investigation of this compound.

Introduction

This compound is a naturally occurring isoflavone found in plants such as Glycyrrhiza glabra.[1] It is a member of the flavonoid family and is structurally characterized as 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one, with a molecular formula of C20H18O5 and a molecular weight of 338.4 g/mol .[2][3] Recent studies have highlighted the pharmacological potential of this compound, particularly its anticancer effects. Research has indicated that this compound can induce apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. To further investigate its therapeutic potential, a validated bioanalytical method for its quantification in biological samples is essential. This application note provides a detailed protocol for the determination of this compound in human plasma, which can be adapted for other biological tissues.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Internal Standard (IS), e.g., Genistein (≥98% purity)

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade methanol (B129727) (MeOH)

-

HPLC-grade water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

HPLC vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and the internal standard (Genistein) and dissolve each in 1 mL of methanol in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50% methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a 1 µg/mL working solution of the internal standard in 50% methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (1 µg/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or by using a vacuum concentrator.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% to 90% B17-19 min: 90% B19-20 min: 90% to 30% B20-25 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | Approximately 260 nm (based on typical isoflavone spectra) |

| Internal Standard | Genistein |

Note: The optimal detection wavelength for this compound should be experimentally determined by obtaining a UV-Vis spectrum of the standard compound. Isoflavones typically exhibit a major absorption band between 240-280 nm.[4]

Method Validation

The bioanalytical method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA.[5] Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%). |

| Precision (Intra- and Inter-day) | RSD ≤ 15% for QC samples (≤ 20% for LLOQ). |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration for QC samples (within ±20% for LLOQ). |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification. |

| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). |

Data Presentation

Calibration Curve Data (Hypothetical)

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.052 |

| 25 | 0.128 |

| 50 | 0.255 |

| 100 | 0.510 |

| 250 | 1.275 |

| 500 | 2.550 |

| 1000 | 5.100 |

| Linearity (r²) | 0.9995 |

Precision and Accuracy Data (Hypothetical)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |

| LLOQ | 10 | 8.5 | 105.2 | 11.2 | 103.8 |

| Low QC | 30 | 6.2 | 98.7 | 7.8 | 101.5 |

| Mid QC | 300 | 4.5 | 102.1 | 5.9 | 99.3 |

| High QC | 800 | 3.8 | 99.5 | 4.7 | 100.8 |

Pharmacokinetic Data from a Hypothetical Study

The following table illustrates the application of this method in a pharmacokinetic study following a single oral dose of this compound.

| Time (hours) | Plasma Concentration (ng/mL) |

| 0 | 0 |

| 0.5 | 150.2 |

| 1 | 350.8 |

| 2 | 580.5 |

| 4 | 420.1 |

| 8 | 180.6 |

| 12 | 75.3 |

| 24 | 15.1 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound in plasma.

This compound Signaling Pathway

References

- 1. This compound | CAS:104691-86-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C20H18O5 | CID 5317480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C20H18O5) [pubchemlite.lcsb.uni.lu]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

Application Notes and Protocols: Lupiwighteone in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence for the use of Lupiwighteone, a natural isoflavone, in combination with chemotherapy drugs. The focus is on its potential to overcome multidrug resistance and enhance the efficacy of conventional anticancer agents. Detailed protocols for key experimental assays are provided to facilitate further research in this area.

Introduction

This compound has demonstrated anticancer properties in various cancer cell lines.[1][2][3][4] Of particular interest is its ability to act as a chemosensitizer, potentially reversing multidrug resistance (MDR), a major obstacle in cancer treatment.[2] Preclinical studies have highlighted its synergistic effects when combined with the chemotherapeutic drug Adriamycin (Doxorubicin) in Adriamycin-resistant human leukemia cells.

Data Presentation

While specific quantitative data from the primary studies on the combination of this compound and Adriamycin in K562/ADR cells are not publicly available, the research consistently reports a significant decrease in the half-maximal inhibitory concentration (IC50) for Adriamycin in the presence of this compound. This indicates a potentiation of the cytotoxic effects of the chemotherapy drug.

Table 1: Qualitative Summary of this compound and Adriamycin Combination Efficacy

| Cell Line | Combination | Key Outcome | Reference |

| K562/ADR (Adriamycin-resistant human leukemia) | This compound + Adriamycin | Decreased IC50 of Adriamycin, suggesting reversal of multidrug resistance. |

Mechanism of Action: Overcoming Multidrug Resistance

This compound's ability to reverse Adriamycin resistance in K562/ADR cells is attributed to its modulation of specific signaling pathways. The primary mechanism involves the downregulation of the Cellular Prion Protein (PrPC)-PI3K-Akt and PrPC-Oct4 axis proteins. PrPC has been implicated in tumor progression and chemoresistance. By downregulating this pathway, this compound is thought to restore the cancer cells' sensitivity to Adriamycin.

Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through both caspase-dependent and -independent mechanisms. In breast cancer cells, it inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. In Adriamycin-resistant leukemia cells, it induces apoptosis via the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and Caspase-3.

Mandatory Visualizations

Caption: this compound signaling pathway in reversing multidrug resistance.

Caption: Experimental workflow for evaluating this compound combination therapy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and chemotherapy drugs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy drug on cancer cells.

Materials:

-

K562/ADR cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Adriamycin stock solution (in sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed K562/ADR cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound and Adriamycin in culture medium.

-

Treat the cells with varying concentrations of this compound alone, Adriamycin alone, and in combination. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound and chemotherapy.

Materials:

-

Treated and untreated K562/ADR cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed K562/ADR cells in 6-well plates and treat with this compound, Adriamycin, or the combination for the desired time.

-

Harvest the cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in the PI3K/Akt/mTOR and PrPC-related signaling pathways.

Materials:

-

Treated and untreated K562/ADR cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PrPC, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using ECL reagents and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound shows significant promise as a chemosensitizing agent, particularly in the context of Adriamycin resistance. Its ability to modulate key signaling pathways involved in multidrug resistance and apoptosis provides a strong rationale for further investigation. The protocols outlined above provide a framework for researchers to explore the full potential of this compound in combination with other chemotherapy drugs and in different cancer models. Further studies, including in vivo experiments, are warranted to validate these preclinical findings and to pave the way for potential clinical applications.

References

- 1. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols: Establishing a Lupiwighteone-Resistant Cancer Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupiwighteone, a natural isoflavone, has demonstrated significant anti-cancer properties by inducing apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway. Furthermore, it has shown potential in reversing multidrug resistance by targeting the PrPC-Oct4 axis. The development of cancer cell lines resistant to this compound is a critical step in understanding the molecular mechanisms of acquired resistance, identifying potential therapeutic co-targets to overcome resistance, and discovering novel biomarkers to predict treatment response.

These application notes provide a comprehensive guide for establishing and characterizing a this compound-resistant cancer cell line. The protocols detailed below outline the intermittent dose-escalation method for resistance induction and subsequent validation and mechanistic studies.

Data Presentation

Table 1: IC50 Values of Parental and this compound-Resistant Cancer Cell Lines

| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |

| [Specify Cancer Cell Line, e.g., MCF-7] | [To be determined experimentally] | [To be determined experimentally] | [To be calculated] |

Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

Table 2: qRT-PCR Analysis of ABC Transporter Gene Expression

| Gene | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |

| ABCB1 (MDR1) | 1.0 | [To be determined experimentally] | [To be calculated] |

| ABCC1 (MRP1) | 1.0 | [To be determined experimentally] | [To be calculated] |

| ABCG2 (BCRP) | 1.0 | [To be determined experimentally] | [To be calculated] |

Table 3: Western Blot Analysis of Key Signaling Proteins

| Protein | Parental Cell Line (Relative Densitometry) | Resistant Cell Line (Relative Densitometry) | Fold Change |

| p-Akt (Ser473) | 1.0 | [To be determined experimentally] | [To be calculated] |

| Total Akt | 1.0 | [To be determined experimentally] | [To be calculated] |

| p-mTOR (Ser2448) | 1.0 | [To be determined experimentally] | [To be calculated] |

| Total mTOR | 1.0 | [To be determined experimentally] | [To be calculated] |

| PrPC | 1.0 | [To be determined experimentally] | [To be calculated] |

| Oct4 | 1.0 | [To be determined experimentally] | [To be calculated] |

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cancer Cell Line using Intermittent Exposure

This protocol describes a stepwise method for generating a this compound-resistant cancer cell line by exposing the cells to gradually increasing concentrations of the drug with intermittent recovery periods.[1][2][3][4][5]

1.1. Determination of Initial IC50 of Parental Cell Line:

- Seed the parental cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

- Treat the cells with a series of increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48-72 hours.

- Perform an MTT assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).

1.2. Intermittent Dose Escalation:

- Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30 value determined in step 1.1.

- After 48-72 hours of exposure, replace the drug-containing medium with a fresh, drug-free medium and allow the surviving cells to recover and proliferate until they reach 70-80% confluency.

- Passage the cells and continue to culture them in the presence of the same concentration of this compound for another 2-3 passages.

- Gradually increase the concentration of this compound by approximately 1.5 to 2-fold.

- Repeat the cycle of treatment, recovery, and dose escalation for several months. It is recommended to cryopreserve cells at each stage of increased drug concentration.

- A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.

1.3. Validation of Resistance:

- Determine the IC50 of the established resistant cell line and the parental cell line simultaneously using the MTT assay (Protocol 2).

- Calculate the Resistance Index (RI) as indicated in Table 1. An RI significantly greater than 1 confirms resistance.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.

2.1. Materials:

- 96-well plates

- Parental and resistant cancer cells

- Complete cell culture medium

- This compound stock solution (in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- DMSO

2.2. Procedure:

- Seed cells in 96-well plates as described in step 1.1.1.

- The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

- Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

- Leave the plates at room temperature in the dark for 2 hours.

- Record the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters

This protocol is for analyzing the expression levels of key ABC transporter genes associated with multidrug resistance.

3.1. Materials:

- Parental and resistant cancer cells

- RNA extraction kit

- cDNA synthesis kit

- SYBR Green qPCR master mix

- qRT-PCR instrument

- Validated primer pairs for human ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., GAPDH).

3.2. Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| ABCB1 (MDR1) | GCTGTCAAGGAAGCCAATGCCT | TGCAATGGCGATCCTCTGCTTC | |

| ABCC1 (MRP1) | CCGTGTACTCCAACGCTGACAT | ATGCTGTGCGTGACCAAGATCC | |

| ABCG2 (BCRP) | [To be sourced from validated supplier e.g., OriGene HP208088] | [To be sourced from validated supplier e.g., OriGene HP208088] | |

| GAPDH | GTGGTCTCCTCTGACTTCAACA | CTCTTCCTCTTGTGCTCTTGCT |

3.3. Procedure:

- Extract total RNA from parental and resistant cells using a commercial kit according to the manufacturer's instructions.

- Synthesize cDNA from the extracted RNA.

- Perform qRT-PCR using SYBR Green master mix and the specified primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

- Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Western Blotting for Signaling Proteins

This protocol is for assessing the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR and PrPC-Oct4 pathways.

4.1. Materials:

- Parental and resistant cancer cells

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gels

- PVDF or nitrocellulose membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-PrPC, anti-Oct4, and a loading control like anti-β-actin)

- HRP-conjugated secondary antibodies

- Chemiluminescent substrate

4.2. Procedure:

- Lyse parental and resistant cells in RIPA buffer.

- Determine the protein concentration of each lysate using the BCA assay.

- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

- Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Caption: this compound's dual mechanism of action.

Caption: Workflow for establishing a resistant cell line.

Discussion of Potential Resistance Mechanisms

The development of resistance to this compound may involve several molecular alterations. Based on its known mechanisms of action, potential resistance pathways include:

-

Upregulation of ABC Transporters: Increased expression of efflux pumps such as P-glycoprotein (ABCB1/MDR1), MRP1 (ABCC1), and BCRP (ABCG2) can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

-

Alterations in the PI3K/Akt/mTOR Pathway:

-

Feedback loop activation: Inhibition of PI3K/Akt can lead to the activation of compensatory signaling pathways, such as the MAPK pathway, through the upregulation of receptor tyrosine kinases (RTKs).

-

Mutations in pathway components: Acquired mutations in PIK3CA or loss of PTEN function can lead to the constitutive activation of the pathway, rendering it less sensitive to inhibition.

-

Activation of parallel survival pathways: Cancer cells may upregulate alternative survival pathways to bypass the effects of PI3K/Akt/mTOR inhibition.

-

-

Dysregulation of the PrPC-Oct4 Axis:

-

Overexpression of PrPC and Oct4: Increased levels of cellular prion protein (PrPC) can stabilize the transcription factor Oct4, a key regulator of cancer stemness and drug resistance.

-

Activation of downstream targets of Oct4: Oct4 can promote the expression of genes involved in cell survival, self-renewal, and drug resistance.

-

The characterization of the established this compound-resistant cell line using the provided protocols will help elucidate the specific mechanisms of resistance in the chosen cancer model. This knowledge is invaluable for the rational design of combination therapies to overcome resistance and improve the clinical efficacy of this compound.

References

- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Lupiwighteone Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lupiwighteone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural isoflavone (B191592) compound with demonstrated anticancer and anti-angiogenic properties.[1] Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro experiments, potentially causing the compound to precipitate in cell culture media. Such precipitation can result in inaccurate dosing and unreliable experimental outcomes.

Q2: What are the primary solvents for dissolving this compound for cell culture experiments?

A2: The most common primary solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[1] Ethanol can also be used. The general approach is to prepare a concentrated stock solution in one of these organic solvents, which is then serially diluted to the final working concentration in the aqueous cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While some robust cell lines may tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration at or below 0.5%, with an ideal target of 0.1% or less.[1] It is always best practice to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to ensure that the observed effects are due to the compound and not the solvent.

Q4: My this compound solution precipitates immediately when I add it to the cell culture medium. What is happening and how can I prevent it?

A4: This phenomenon, often called "crashing out," occurs when the concentrated DMSO stock is rapidly diluted in the aqueous medium, causing the poorly soluble compound to exceed its solubility limit and precipitate. To prevent this, you can try the following:

-

Use pre-warmed media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.

-

Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

-

Gentle mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.

Q5: The media containing this compound looks fine initially, but I see a precipitate after a few hours or a day in the incubator. What causes this delayed precipitation?

A5: Delayed precipitation can be caused by several factors, including:

-

Changes in media pH: The pH of the culture medium can shift over time due to cellular metabolism, which may affect the solubility of the compound.

-

Interaction with media components: this compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.

-

Temperature fluctuations: Although the incubator maintains a constant temperature, slight fluctuations can occur, which may impact solubility over longer periods.

To mitigate this, ensure your stock solution is fully solubilized before use and consider preparing fresh working solutions for long-term experiments.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

-

Problem: The this compound powder is not fully dissolving in the chosen solvent (e.g., DMSO).

-

Troubleshooting Steps:

-

Increase Solvent Volume: The concentration may be too high. Try adding more solvent to decrease the concentration.

-

Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.

-

Vortexing/Sonication: Vortex the solution vigorously. If it still doesn't dissolve, brief sonication in a water bath sonicator can help break up aggregates and facilitate dissolution.

-

Issue 2: Determining the Maximum Soluble Concentration in Media

-

Problem: You are unsure of the highest concentration of this compound that will remain in solution in your specific cell culture media.

-

Recommended Protocol: Perform a kinetic solubility test.

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

In a 96-well plate, add your complete cell culture medium to a series of wells.

-

Create a serial dilution of your this compound stock in the media, ensuring the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).

-

Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

-

Visually inspect the wells for any signs of precipitation at various time points (e.g., 1, 4, and 24 hours). The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.

-

Data Presentation

Table 1: Recommended Maximum Final Concentrations of Co-solvents in Cell Culture Media

| Solvent | Recommended Maximum Concentration | Ideal Target Concentration |

| DMSO | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) |

| Ethanol | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) |

Note: These are general recommendations. The specific tolerance can vary between cell lines. It is always advisable to run a solvent toxicity control.

Table 2: Solubility Enhancement Techniques for this compound

| Technique | Principle | Expected Improvement |

| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a hydrophobic compound in an aqueous solution. | Moderate to High |

| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin, thereby increasing its apparent water solubility. | High |

| pH Adjustment | Altering the pH of the medium to ionize the compound, which can increase its solubility. (Note: This may not be suitable for cell-based assays as it can affect cell viability). | Variable |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO

-

Materials:

-

This compound powder

-

Cell culture grade DMSO

-

Sterile microcentrifuge tubes

-

Complete cell culture medium (pre-warmed to 37°C)

-

-

Procedure for 10 mM Stock Solution:

-

Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 338.36 g/mol . To make 1 mL of a 10 mM stock solution, you would need 0.338 mg of this compound.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Procedure for Preparing Working Solution (e.g., 10 µM):

-

Thaw a vial of the 10 mM this compound stock solution.

-

Perform a serial dilution. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

-

Mix immediately by gentle vortexing or inversion.

-

Visually inspect the solution for any signs of precipitation before adding it to your cells.

-

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile water or PBS

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter

-

-

Procedure:

-

Prepare a solution of HP-β-CD in sterile water or PBS at a desired concentration (e.g., 10% w/v).

-

Slowly add the this compound powder to the stirring HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

-

Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

-

After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

-

The resulting clear solution is a stock of the this compound-cyclodextrin inclusion complex, which can be further diluted in cell culture medium.

-

Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Troubleshooting High Background in Lupiwighteone Western Blots